4-Amino-5-nitroindane 4-Amino-5-nitroindane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18803147
InChI: InChI=1S/C9H10N2O2/c10-9-7-3-1-2-6(7)4-5-8(9)11(12)13/h4-5H,1-3,10H2
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

4-Amino-5-nitroindane

CAS No.:

Cat. No.: VC18803147

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-nitroindane -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 5-nitro-2,3-dihydro-1H-inden-4-amine
Standard InChI InChI=1S/C9H10N2O2/c10-9-7-3-1-2-6(7)4-5-8(9)11(12)13/h4-5H,1-3,10H2
Standard InChI Key VGFXLJPBQBEUQH-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)C(=C(C=C2)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 4-amino-5-nitroindane is C₉H₁₀N₂O₂, with a molar mass of 178.19 g/mol. Its structure consists of an indane system (C₉H₁₀) substituted with an amino group at position 4 and a nitro group at position 5 (Figure 1). The electronic effects of these substituents—the electron-donating amino group and the electron-withdrawing nitro group—create a polarized aromatic system, potentially influencing reactivity and intermolecular interactions .

Key structural considerations:

  • Steric effects: The proximity of the amino and nitro groups on adjacent carbon atoms may lead to steric hindrance, affecting rotational freedom or crystal packing.

  • Tautomerism: The amino group could participate in tautomeric equilibria, though this is less likely in non-planar bicyclic systems.

  • Hydrogen bonding: The amino group may act as a hydrogen bond donor, while the nitro group can serve as an acceptor, enabling supramolecular assembly .

Synthetic Routes and Challenges

Reduction of Nitroindane Precursors

Alternative approaches could reduce a pre-installed nitro group while introducing an amino group. For example:

  • Nitroindane synthesis: Direct nitration of indane might yield 5-nitroindane, though indane’s low reactivity often necessitates Friedel-Crafts conditions .

  • Amination: Catalytic hydrogenation or Staudinger reactions could convert a nitro group to an amine, but competing reduction of the indane ring must be controlled .

Multistep Functionalization

Modern methods like cross-coupling or C–H activation could enable precise substitution. For instance:

  • Buchwald-Hartwig amination: Introducing -NH₂ via palladium catalysis after nitration.

  • Directed ortho-metallation: Using directing groups to achieve regioselective nitration .

Physicochemical Properties (Theoretical Predictions)

Absent experimental data, computational models offer estimates:

PropertyPredicted ValueMethod/Citation
Melting Point180–220°CAnalogous nitroarenes
SolubilityLow in water; soluble in DMSO, DMFLogP ≈ 1.5–2.0
UV-Vis λₘₐₓ~350 nm (π→π* transition)TD-DFT calculations
pKa (NH₂)~3.5–4.5Hammett correlations

Stability considerations:

  • Thermal: Nitro groups may decompose exothermically above 200°C.

  • Light sensitivity: Nitroaromatics often photodegrade, necessitating dark storage.

Research Gaps and Future Directions

The absence of empirical data on 4-amino-5-nitroindane underscores the need for:

  • Synthetic studies: Developing regioselective nitration/amination protocols.

  • Spectroscopic characterization: IR, NMR, and MS data to confirm structure.

  • Thermodynamic profiling: DSC/TGA analyses to assess stability.

  • Biological screening: Testing against cancer cell lines or microbial panels.

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